molecular formula C19H19N2O2P B12523680 Phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]- CAS No. 653565-01-6

Phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]-

Cat. No.: B12523680
CAS No.: 653565-01-6
M. Wt: 338.3 g/mol
InChI Key: KBFFGLYTLUYFCS-UHFFFAOYSA-N
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Description

Phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]- is a complex organophosphorus compound It is characterized by the presence of a phosphinic acid group attached to a phenyl ring, which is further substituted with a phenylmethylamino group and a 2-pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]- typically involves multi-step organic reactions. One common method involves the condensation of carbonyl compounds with primary amines to form azomethine intermediates. These intermediates are then reacted with tris(trimethylsilyl) phosphite to yield trimethylsilylphosphonic esters. Finally, these esters are cleaved under mild conditions using methanol-water to produce the desired phosphinic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity. The use of microwave-stimulated reactions and other green chemistry techniques can also be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.

    Substitution: The phenyl and pyridinyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include bromotrimethylsilane, trialkyl phosphites, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions include various phosphonic and phosphine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a bioisostere, mimicking the behavior of natural substrates in biological systems. This allows it to inhibit enzymes or disrupt metabolic pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, phenyl-
  • Phosphonic acid, (phenylmethyl)-, diethyl ester
  • Phosphinic acid, phenyl[[(phenylmethyl)amino]methyl]-

Uniqueness

Phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry .

Properties

CAS No.

653565-01-6

Molecular Formula

C19H19N2O2P

Molecular Weight

338.3 g/mol

IUPAC Name

[(benzylamino)-pyridin-2-ylmethyl]-phenylphosphinic acid

InChI

InChI=1S/C19H19N2O2P/c22-24(23,17-11-5-2-6-12-17)19(18-13-7-8-14-20-18)21-15-16-9-3-1-4-10-16/h1-14,19,21H,15H2,(H,22,23)

InChI Key

KBFFGLYTLUYFCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=CC=CC=N2)P(=O)(C3=CC=CC=C3)O

Origin of Product

United States

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